3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid
Description
This compound features a tricyclic core composed of fused 7-, 4-, and 6-membered rings, incorporating sulfur (thia) and nitrogen (diaza) heteroatoms. The 3-oxo group and methylsulfanylpropanoic acid side chain contribute to its polar and reactive nature. Such heterocyclic systems are often associated with bioactivity, particularly in enzyme inhibition or receptor modulation, though specific pharmacological data for this compound remain unexplored in the provided evidence. Structural determination of analogous compounds frequently employs crystallographic tools like SHELX for refinement and validation .
Properties
IUPAC Name |
3-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-11(18)5-6-20-7-10-15-13(19)12-8-3-1-2-4-9(8)21-14(12)16-10/h1-7H2,(H,17,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKAFVKUROCSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CSCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by functionalization to introduce the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and robust purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the carbonyl group or the sulfur atom, leading to different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential and mechanism of action in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Bicyclic Heterocycles
- 4-Thia-1-Azabicyclo[3.2.0]Heptane Derivatives (e.g., from Pharmacopeial Forum PF 43(1)):
These bicyclic systems lack the tricyclic complexity of the target compound but share sulfur and nitrogen heteroatoms. The pharmacopeial standards emphasize crystallinity and purity testing (e.g., USP 〈695〉), which are critical for ensuring reproducible bioactivity .
Propanoic Acid Derivatives
- 3-(2-Methoxyphenyl)Propanoic Acid: A simpler analogue with a phenyl-propanoic acid backbone. While lacking heterocyclic complexity, its physicochemical properties (e.g., melting point, solubility) provide a baseline for comparing side-chain contributions .
Computational Similarity Indexing
Using Tanimoto coefficient-based methods (as in ), hypothetical similarity indices can be calculated for the target compound against analogues like aglaithioduline or SAHA. Key parameters include:
- Molecular fingerprints : Overlap in functional groups (e.g., thioether, carboxylic acid).
- Pharmacokinetic properties: Predicted logP, hydrogen bond donors/acceptors (Table 1).
Table 1: Molecular and Pharmacokinetic Comparison
| Compound | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 383.4 | 1.2 | 3 | 6 |
| 3-(2-Methoxyphenyl)Propanoic Acid | 180.2 | 1.8 | 2 | 3 |
| SAHA-like Compounds | ~300 | 2.5 | 3 | 5 |
Conformational Analysis
The tricyclic core’s puckering can be quantified using Cremer-Pople parameters ().
Pharmacopeial and Quality Standards
Analogous compounds undergo rigorous testing for crystallinity (USP 〈695〉) and impurities (e.g., dimethylaniline limits per 〈223〉).
Key Research Findings and Implications
Side-Chain Reactivity: The methylsulfanylpropanoic acid moiety enhances hydrophilicity compared to aryl-substituted propanoic acids (e.g., 3-(2-methoxyphenyl)propanoic acid) .
Conformational Rigidity: Reduced pseudorotation (vs. monocyclic systems) may improve metabolic stability but limit adaptability to diverse biological targets .
Biological Activity
3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on available literature.
Structural Characteristics
The compound features a thiazole ring and a diazatricyclic structure, which are known to enhance biological activity through various mechanisms. The presence of the sulfanyl group may contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The methods can include:
- Formation of the Thiazole Ring : Utilizing thioketones and appropriate nucleophiles.
- Diazatricyclic Framework Construction : Employing cyclization reactions that incorporate nitrogen atoms into the ring structure.
- Final Functionalization : Adding the propanoic acid moiety to complete the synthesis.
Biological Activity
Preliminary studies indicate that compounds with similar structural frameworks exhibit significant biological activities, including:
- Anticancer Activity : Compounds with thiazole and diazatricyclic structures have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of derivatives containing similar structural features against HeLa cells using an MTT assay. The results indicated enhanced activity correlating with increased lipophilicity, which may facilitate cellular uptake and interaction with biological targets .
- Mechanisms of Action : Investigations into the mechanisms of action reveal that compounds with thiazole and diazatricyclic structures often disrupt cellular processes by interfering with DNA replication or inducing apoptosis in cancer cells .
Research Findings
Research indicates that the unique structural characteristics of this compound could lead to novel therapeutic agents in oncology and infectious disease treatment.
Potential Applications
- Cancer Therapy : Due to its cytotoxic properties, this compound may be developed as a chemotherapeutic agent.
- Antimicrobial Agent : Its potential antimicrobial activity can be explored further for developing new antibiotics.
Q & A
Q. What quality control criteria are essential for batch-to-batch consistency?
Q. How to design SAR studies for derivatives?
- Approach : Systematically modify:
- Tricyclic core : Replace thia with oxa groups.
- Sulfanyl linker : Test methyl vs. ethyl spacers.
- Propanoic acid : Explore bioisosteres (e.g., tetrazole).
- Evaluation : Prioritize derivatives with ClogP <2.5 and topological polar surface area >80 Ų for Gram-negative penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
